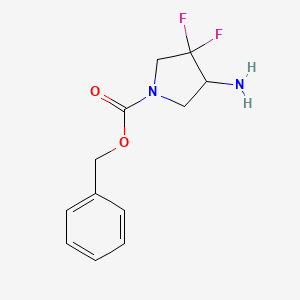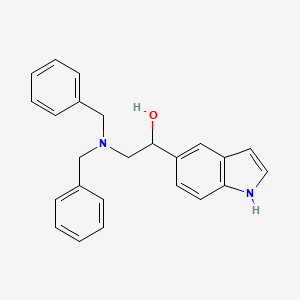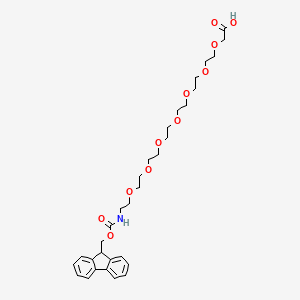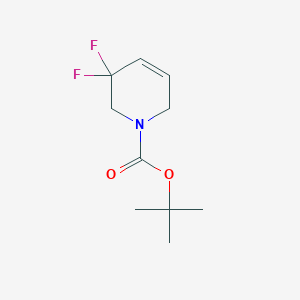
H-Ala-Phe-NH2 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Ala-Phe-NH2 HCl, also known as L-Alanyl-L-phenylalaninamide hydrochloride, is a dipeptide compound composed of alanine and phenylalanine residues. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: Alanine is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: Phenylalanine is coupled to the alanine on the resin using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Cleavage: The dipeptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification systems.
化学反応の分析
Types of Reactions
H-Ala-Phe-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the amide bond or the side chains of the amino acids.
Substitution: Substitution reactions can occur at the amide bond or the side chains, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction can lead to modified amide bonds or side chains.
科学的研究の応用
H-Ala-Phe-NH2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzymatic studies and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of H-Ala-Phe-NH2 HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
H-Phe-Phe-NH2 HCl: A dipeptide composed of two phenylalanine residues.
H-Ala-Ala-NH2 HCl: A dipeptide composed of two alanine residues.
H-Gly-Phe-NH2 HCl: A dipeptide composed of glycine and phenylalanine residues.
Uniqueness
H-Ala-Phe-NH2 HCl is unique due to its specific combination of alanine and phenylalanine residues, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and therapeutic applications, distinguishing it from other similar dipeptides.
特性
分子式 |
C12H18ClN3O2 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
2-(2-aminopropanoylamino)-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-8(13)12(17)15-10(11(14)16)7-9-5-3-2-4-6-9;/h2-6,8,10H,7,13H2,1H3,(H2,14,16)(H,15,17);1H |
InChIキー |
ZBPKZDKCUDGUCQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one](/img/structure/B12097498.png)
![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)






![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)


